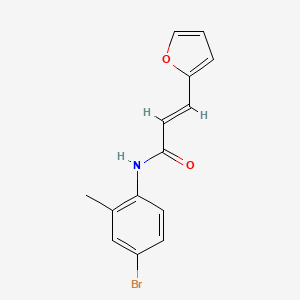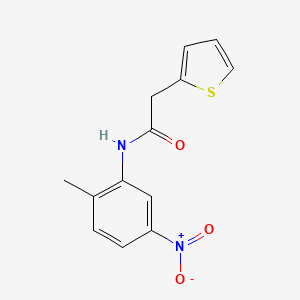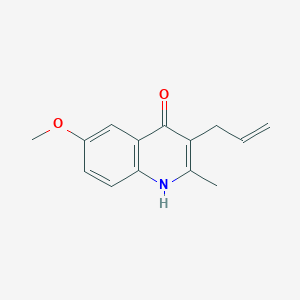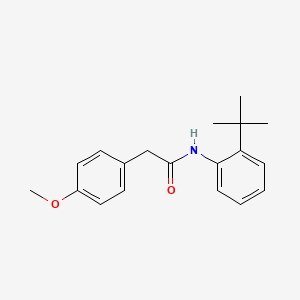![molecular formula C16H20N2O2S2 B5861738 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide, also known as MTTSH, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MTTSH has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and medicine.
作用機序
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide's mechanism of action involves its ability to react with ROS, particularly hydrogen peroxide (H2O2), to form a highly fluorescent compound. The reaction involves the oxidation of the thienyl group in 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide by H2O2, resulting in the formation of a highly fluorescent product. This reaction is specific to H2O2 and does not occur with other ROS such as superoxide or hydroxyl radicals.
Biochemical and Physiological Effects:
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to protect cells from oxidative stress and reduce inflammation in animal models of disease. 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has also been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide is its specificity for H2O2, which makes it a valuable tool for studying ROS in cells and tissues. It is also relatively easy to synthesize and has a high purity when recrystallized from ethanol. However, 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has some limitations, including its sensitivity to light and air, which can cause degradation of the compound. It is also not suitable for use in live animals due to its toxicity at high concentrations.
将来の方向性
There are several future directions for research involving 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide. One area of interest is the development of new fluorescent probes based on 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide that can selectively detect other ROS such as superoxide and hydroxyl radicals. Another area of interest is the use of 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms underlying 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide's antioxidant and anti-inflammatory properties, which could lead to the development of new treatments for these conditions.
合成法
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide can be synthesized using a multistep reaction process. The first step involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-tert-butylbenzenesulfonylhydrazide to form an intermediate product. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide. The purity of the final product can be improved by recrystallization from ethanol.
科学的研究の応用
4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been used in various scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause cellular damage and are implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide has been found to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or spectroscopy.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-12-5-8-14(21-12)11-17-18-22(19,20)15-9-6-13(7-10-15)16(2,3)4/h5-11,18H,1-4H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKGGPSMFQKSSD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)


![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5861765.png)
![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)
